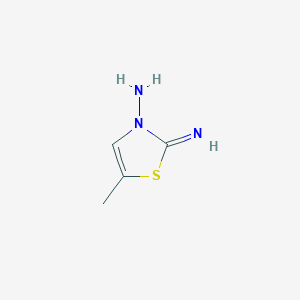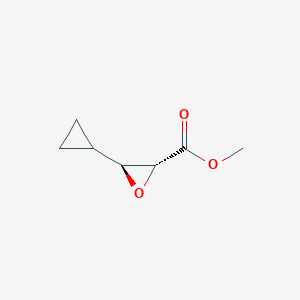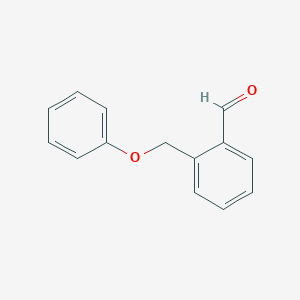![molecular formula C10H14O2 B064131 Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) CAS No. 185317-33-3](/img/structure/B64131.png)
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) is a chemical compound that is widely used in scientific research. It is commonly referred to as 2'-hydroxyacetophenone or 2'-HAP. This compound is a chiral molecule with a specific stereochemistry that is important for its biological activity.
作用机制
The mechanism of action of 2'-HAP involves the inhibition of tyrosinase activity through the chelation of copper ions at the active site of the enzyme. This prevents the oxidation of tyrosine to dopaquinone, which is the first step in melanin production. Additionally, 2'-HAP has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-HAP are primarily related to its inhibition of tyrosinase activity. This results in a decrease in melanin production, which can lead to a reduction in hyperpigmentation disorders. Additionally, the antioxidant and anti-inflammatory properties of 2'-HAP can help to protect cells from oxidative stress and reduce inflammation in various tissues.
实验室实验的优点和局限性
One advantage of using 2'-HAP in lab experiments is its ability to inhibit tyrosinase activity in a dose-dependent manner. This allows researchers to study the effects of varying concentrations of 2'-HAP on melanin production and other cellular processes. However, one limitation of using 2'-HAP is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research involving 2'-HAP. One area of interest is the development of more efficient and cost-effective synthesis methods for producing enantiomerically pure 2'-HAP. Another area of research is the investigation of the potential therapeutic applications of 2'-HAP for various diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new derivatives of 2'-HAP with improved solubility and bioavailability could lead to the development of more effective treatments for hyperpigmentation disorders and other diseases.
Conclusion:
In conclusion, 2'-HAP is a promising compound for scientific research due to its ability to inhibit tyrosinase activity and its antioxidant and anti-inflammatory properties. Its biochemical and physiological effects make it a potential therapeutic agent for various diseases. While there are limitations to using 2'-HAP in lab experiments, there are several future directions for research that could lead to the development of more effective treatments and a better understanding of its mechanism of action.
合成方法
The synthesis of 2'-HAP can be achieved through various methods. One common method involves the reaction of 2-acetylphenol with propenyl magnesium bromide, followed by cyclization with aluminum chloride. Another method involves the reaction of 2-acetylphenol with propenyl lithium, followed by cyclization with boron trifluoride etherate. Both of these methods produce a racemic mixture of 2'-HAP, which can be resolved into its enantiomers using chiral chromatography.
科学研究应用
2'-HAP has been widely used in scientific research due to its ability to inhibit the activity of tyrosinase, an enzyme that is involved in melanin production. This makes it a promising compound for the treatment of hyperpigmentation disorders such as melasma and age spots. Additionally, 2'-HAP has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
185317-33-3 |
|---|---|
产品名称 |
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-[(2R)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-4-5-9-6-10(7(2)11)8(3)12-9/h4-5,9H,6H2,1-3H3/b5-4+/t9-/m0/s1 |
InChI 键 |
RTAZVRNNHKEHFZ-MOVJSRMASA-N |
手性 SMILES |
C/C=C/[C@H]1CC(=C(O1)C)C(=O)C |
SMILES |
CC=CC1CC(=C(O1)C)C(=O)C |
规范 SMILES |
CC=CC1CC(=C(O1)C)C(=O)C |
同义词 |
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)


![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)



![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)